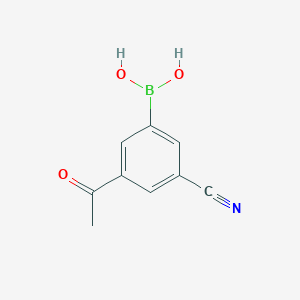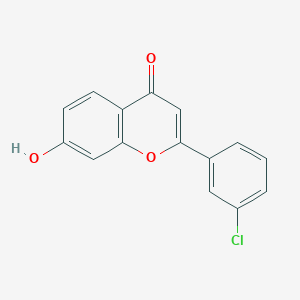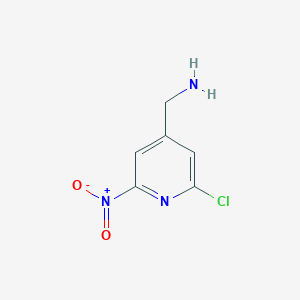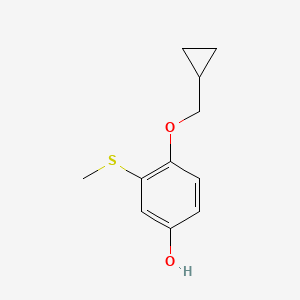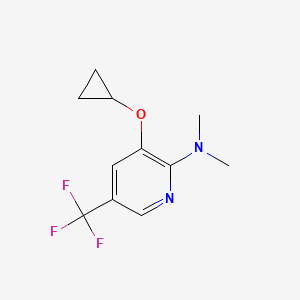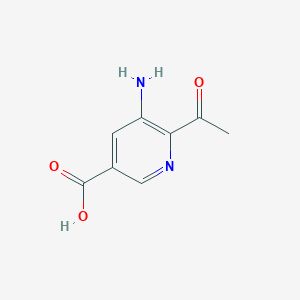![molecular formula C11H18O3 B14843754 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
7-Propyl-1,4-dioxaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Propyl-1,4-dioxaspiro[4.5]decan-8-one: is a chemical compound with the molecular formula C11H20O3 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often include heating the mixture to around 110-132°C and maintaining the temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spiro structure allows for nucleophilic substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used
Scientific Research Applications
Chemistry: In organic synthesis, 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one serves as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the preparation of spirocyclic compounds .
Biology and Medicine: Its spiro structure can impart unique biological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one is primarily based on its ability to interact with biological targets through its spiro structure. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A closely related compound with similar structural features but without the propyl group.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with an additional nitrogen atom in the ring structure
Uniqueness: 7-Propyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
7-propyl-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H18O3/c1-2-3-9-8-11(5-4-10(9)12)13-6-7-14-11/h9H,2-8H2,1H3 |
InChI Key |
KJGGLUMKEIICKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2(CCC1=O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


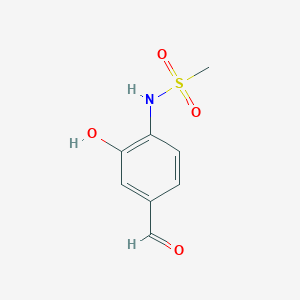
![Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
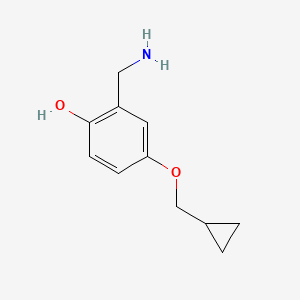
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14843693.png)


